1-(2,6-dichlorobenzyl)-1H-pyrazol-5-amine hydrochloride
Description
1-(2,6-Dichlorobenzyl)-1H-pyrazol-5-amine hydrochloride (CAS RN: 1049772-39-5) is a pyrazole derivative characterized by a 2,6-dichlorobenzyl substituent at the 1-position of the pyrazole ring and an amine group at the 5-position, forming a hydrochloride salt. Its IUPAC name and molecular identifiers (MDL: MFCD07838453) confirm its structural specificity . The compound is commercially available (e.g., Santa Cruz Biotechnology, sc-332624A) at a price of $399.00 per gram, indicating its use in research settings .
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3.ClH/c11-8-2-1-3-9(12)7(8)6-15-10(13)4-5-14-15;/h1-5H,6,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZVFLCQPNWFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=CC=N2)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dichlorobenzyl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with 1H-pyrazol-5-amine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:
- Chlorination of benzyl compounds to obtain 2,6-dichlorobenzyl chloride.
- Reaction with 1H-pyrazol-5-amine in the presence of a base.
- Purification and crystallization to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dichlorobenzyl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Anticancer Applications
The pyrazole scaffold has been widely recognized for its anticancer properties. Compounds containing the 1H-pyrazole structure have shown significant antiproliferative activity against various cancer cell lines, including lung, breast, liver, and colorectal cancers.
Case Studies and Findings:
- A study demonstrated that pyrazole derivatives could inhibit the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with notable efficacy. For instance, a derivative exhibited a mean growth inhibition percentage of 54.25% against HepG2 cells .
- Another investigation highlighted the ability of certain pyrazole derivatives to target multiple cancer-related proteins such as EGFR and topoisomerase II, which are critical in cancer cell proliferation .
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| Compound A | HepG2 | 54.25 |
| Compound B | MDA-MB-231 | 38.44 |
| Compound C | Colorectal Cancer | Not specified |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.
Research Insights:
- Recent studies have shown that specific pyrazole derivatives can act as selective COX-2 inhibitors, suggesting their potential as anti-inflammatory agents .
- The dual action of certain derivatives as both anti-inflammatory and anticancer agents has been noted, making them promising candidates for therapeutic development .
Antimicrobial Activity
The antimicrobial properties of pyrazole compounds have been well-documented. They exhibit activity against various bacterial and fungal strains.
Findings:
- A comprehensive evaluation revealed that certain pyrazole derivatives displayed high antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi .
- The effectiveness of these compounds was determined through Well Diffusion Assays, with some showing inhibition zones greater than 15 mm against tested strains .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Bacillus subtilis | >15 |
| Escherichia coli | >15 |
| Candida albicans | >15 |
Neuroprotective Potential
Recent developments indicate that pyrazole derivatives may have neuroprotective effects, particularly in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).
Research Findings:
- A study indicated that pyrazolone derivatives could inhibit superoxide dismutase 1-dependent protein aggregation, which is crucial in ALS pathology .
- The compounds demonstrated improved solubility and cellular activity, suggesting their potential as drug candidates targeting central nervous system disorders .
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared to analogs based on substituent modifications, chlorine positioning, and functional group differences. Key examples include:
Table 1: Structural and Commercial Comparison
*Calculated based on molecular formulas.
Key Observations :
- Chlorine Positioning: Compounds with 2,6-dichlorobenzyl groups (e.g., target compound and SynChem’s methylamine analog) share enhanced steric and electronic effects compared to 2,4-dichloro or non-halogenated analogs.
- Functional Groups : The carboxylic acid derivative (sc-332465) is priced higher ($1,150.00/g) than the amine-based target compound, likely due to synthetic complexity or application-specific demand .
Commercial and Stability Considerations
- Cost Drivers : The higher price of the carboxylic acid analog (sc-332465) vs. the amine-based target compound may reflect additional purification steps or demand in medicinal chemistry workflows .
Biological Activity
1-(2,6-Dichlorobenzyl)-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative that has attracted attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has a molecular formula of C10H10Cl2N4·HCl and features a pyrazole ring substituted with a dichlorobenzyl group. Its structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains and fungi. For instance:
- A study synthesized several pyrazole compounds and evaluated their antibacterial activity against E. coli and S. aureus. Among them, derivatives similar to this compound displayed promising results with Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 1-(2,6-Dichlorobenzyl)-1H-pyrazol-5-amine HCl | E. coli | 15 |
| 1-(2,6-Dichlorobenzyl)-1H-pyrazol-5-amine HCl | S. aureus | 20 |
Anti-inflammatory Activity
The compound has also been shown to possess anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS) .
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 300 |
| IL-6 | 1200 | 250 |
Anticancer Activity
Pyrazoles have been identified as potential anticancer agents. In studies involving breast cancer cell lines MCF-7 and MDA-MB-231, compounds similar to this compound exhibited significant cytotoxic effects. The combination of this compound with doxorubicin showed enhanced cytotoxicity compared to doxorubicin alone .
Case Study 1: Anticancer Efficacy
In a study assessing the efficacy of various pyrazole derivatives against breast cancer cells, the compound was tested in combination with doxorubicin. The results indicated a synergistic effect, enhancing cell death rates compared to monotherapy .
Case Study 2: Antimicrobial Effectiveness
A comparative study evaluated the antimicrobial effectiveness of several pyrazole derivatives against standard pathogens. The compound demonstrated comparable or superior activity against resistant strains of bacteria compared to traditional antibiotics .
Pharmacokinetics
Pharmacokinetic studies show that the hydrochloride salt form of this pyrazole derivative exhibits favorable stability and absorption characteristics. It has been reported to have a high plasma half-life and good permeability across biological membranes, suggesting potential for effective systemic delivery .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 1-(2,6-dichlorobenzyl)-1H-pyrazol-5-amine hydrochloride?
- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 5-amino-1-(2,6-dichlorophenyl)-1H-pyrazole with hydrochloric acid under controlled conditions. Evidence from analogous pyrazole syntheses highlights the use of DMSO as a solvent, lithium hydroxide as a base, and heating at 343 K for 4–5 hours to achieve intermediates . Purification often involves precipitation in ethanol/acetone mixtures followed by recrystallization.
- Validation : Confirm product purity via HPLC (≥98%) and melting point analysis (e.g., dec. at ~225°C, lit. values) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Techniques :
- X-ray crystallography to resolve intramolecular interactions (e.g., dihedral angles between aromatic rings, hydrogen bonding motifs) .
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, particularly the 2,6-dichlorobenzyl group.
- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., calculated 213.49 g/mol for related hydrochlorides) .
- Data Interpretation : Compare experimental results with computational models (DFT) for electronic properties.
Q. What safety protocols are critical during handling and storage?
- Handling : Use PPE (gloves, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation of fine powder .
- Storage : Store in glass bottles at room temperature, protected from moisture and light. Monitor stability via periodic TGA/DSC to detect decomposition .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Approach : Combine quantum chemical calculations (e.g., reaction path searches) with molecular docking to predict binding affinities for target receptors (e.g., adenosine A1). ICReDD’s workflow integrates density functional theory (DFT) for transition-state analysis and machine learning to prioritize synthetic targets .
- Validation : Compare predicted vs. experimental IC₅₀ values in receptor-binding assays .
Q. What experimental design strategies optimize reaction yields and minimize byproducts?
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can identify optimal conditions for coupling reactions involving dichlorobenzyl groups .
- Case Study : A study on pyrazole derivatives achieved 73.95% yield by optimizing reaction time (4.5 h) and stoichiometry (1:2 molar ratio of amine to aryl chloride) .
Q. How can researchers resolve contradictions in spectroscopic data across studies?
- Root Cause Analysis : Differences may arise from solvent polarity (affecting NMR shifts) or crystallinity (impacting XRD patterns). For example, intramolecular hydrogen bonding (N–H⋯O) can alter FT-IR spectra .
- Resolution : Validate using multiple techniques (e.g., cross-check NMR with X-ray data) and replicate conditions from literature .
Q. What methodologies assess the compound’s pharmacological potential while addressing cytotoxicity?
- Biological Screening :
- In vitro : Antimicrobial activity via MIC assays against Gram+/− bacteria; adenosine receptor antagonism via cAMP modulation .
- In silico : ADMET prediction (e.g., LogP, bioavailability) using tools like SwissADME.
- Toxicity Mitigation : Structure-activity relationship (SAR) studies to modify the pyrazole core (e.g., introducing hydrophilic groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
